molecular formula C4H12ClN4Pd-3 B12349153 2-azanidylethylazanide;palladium(2+);chloride

2-azanidylethylazanide;palladium(2+);chloride

Cat. No.: B12349153
M. Wt: 258.04 g/mol
InChI Key: UQDMBJURZZFOSR-UHFFFAOYSA-M
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Description

2-azanidylethylazanide;palladium(2+);chloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the molecular formula C2H6Cl2N2Pd. This compound is a palladium complex where palladium is coordinated with ethylenediamine and two chloride ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azanidylethylazanide;palladium(2+);chloride typically involves the reaction of palladium(II) chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in crystalline form and stored under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-azanidylethylazanide;palladium(2+);chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species .

Scientific Research Applications

2-azanidylethylazanide;palladium(2+);chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-azanidylethylazanide;palladium(2+);chloride exerts its effects involves the coordination of palladium with various substrates. In catalytic reactions, palladium undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new chemical bonds, making the compound an effective catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azanidylethylazanide;palladium(2+);chloride is unique due to its coordination with ethylenediamine, which provides additional stability and reactivity compared to other palladium(II) halides. This makes it particularly effective in catalytic applications and research studies .

Properties

Molecular Formula

C4H12ClN4Pd-3

Molecular Weight

258.04 g/mol

IUPAC Name

2-azanidylethylazanide;palladium(2+);chloride

InChI

InChI=1S/2C2H6N2.ClH.Pd/c2*3-1-2-4;;/h2*3-4H,1-2H2;1H;/q2*-2;;+2/p-1

InChI Key

UQDMBJURZZFOSR-UHFFFAOYSA-M

Canonical SMILES

C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pd+2]

Origin of Product

United States

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